molecular formula C22H28N2O4 B600272 Corynoxine CAS No. 6877-32-3

Corynoxine

Cat. No.: B600272
CAS No.: 6877-32-3
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-NRAMRBJXSA-N
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Description

Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It is known for its neuroprotective properties and ability to induce autophagy, a cellular process that degrades damaged organelles and aggregated proteins. This compound has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease by promoting the clearance of protein aggregates like alpha-synuclein and amyloid-beta peptides .

Mechanism of Action

Target of Action:

Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. Its primary target is the mechanistic target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth, autophagy, and protein synthesis. By interacting with mTOR, this compound influences cellular processes that impact neuronal health and function .

Mode of Action:

This compound enhances autophagy, a cellular process responsible for recycling damaged organelles and proteins. Specifically, it promotes the clearance of α-synuclein, a protein associated with Parkinson’s disease (PD). By activating autophagy through the Akt/mTOR pathway, this compound facilitates the breakdown of α-synuclein aggregates, reducing their toxic effects on neurons .

Biochemical Pathways:

The Akt/mTOR pathway is central to this compound’s action. When this compound activates this pathway, it triggers autophagy, leading to the degradation of α-synuclein. Additionally, this compound may modulate other signaling pathways involved in neuronal survival and inflammation, contributing to its neuroprotective effects .

Pharmacokinetics:

Result of Action:

This compound’s action leads to several beneficial effects:

Action Environment:

Environmental factors play a role in this compound’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

Corynoxine interacts with several biomolecules to exert its effects. It has been found to induce autophagy in different neuronal cell lines and in Drosophila . Unlike its enantiomer this compound B, which induces autophagy in a Beclin-1 dependent manner, this compound induces autophagy through the Akt/mTOR pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes the clearance of alpha-synuclein (α-syn), a major component of Lewy bodies in PD patients, in different neuronal cell lines . In AD models, this compound improved learning and memory function, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces autophagy through the Akt/mTOR pathway, which is evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR and phospho-p70 S6 Kinase . In AD models, this compound activated TFEB/TFE3 by inhibiting AKT/mTOR signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1) .

Temporal Effects in Laboratory Settings

It has been shown to promote the clearance of α-syn in different neuronal cell lines , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rotenone-induced animal model of PD, this compound was shown to exhibit neuroprotective effects by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .

Metabolic Pathways

It is known to induce autophagy through the Akt/mTOR pathway , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be transported to and distributed within these cells.

Subcellular Localization

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be localized to the autophagosomes within these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Corynoxine can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the precursor compounds followed by a series of chemical reactions to form the oxindole alkaloid structure. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla using solvents such as ethanol or methanol. The extracted compounds are then purified through techniques like chromatography to isolate this compound. The process is designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Corynoxine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: Corynoxine and its derivatives are used as model compounds to study autophagy and related cellular processes.

    Biology: Research has shown that this compound can induce autophagy in different cell lines, making it a valuable tool for studying cellular degradation pathways.

    Medicine: this compound has shown promise in treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease by promoting the clearance of protein aggregates.

    Industry: this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery

Properties

IUPAC Name

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-NRAMRBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318329
Record name Corynoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6877-32-3
Record name Corynoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6877-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6877-32-3
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